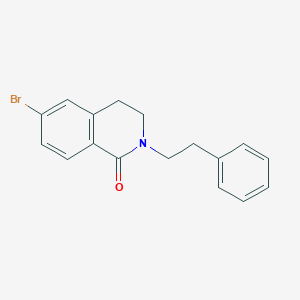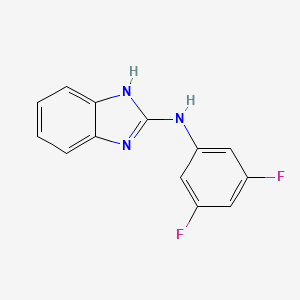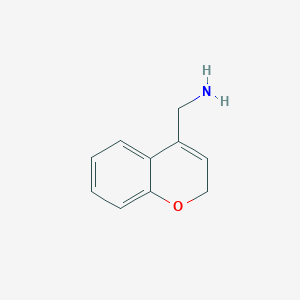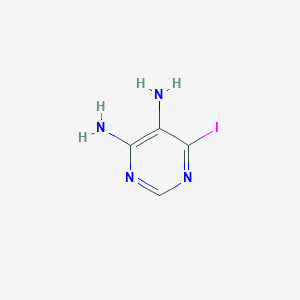
dec-2-ynyl 7-cyclopropylheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dec-2-ynyl 7-cyclopropylheptanoate is an organic compound characterized by the presence of a triple bond (alkyne) and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dec-2-ynyl 7-cyclopropylheptanoate typically involves the reaction of dec-2-yn-1-ol with 7-cyclopropylheptanoic acid. The reaction is carried out under anhydrous conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
dec-2-ynyl 7-cyclopropylheptanoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond (alkene) or a single bond (alkane) using hydrogenation reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes or alkenes.
Applications De Recherche Scientifique
dec-2-ynyl 7-cyclopropylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of dec-2-ynyl 7-cyclopropylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in covalent bonding with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the cyclopropyl group can enhance the binding affinity of the compound to its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-yn-1-yl derivatives: Compounds such as prop-2-yn-1-yl acetate and prop-2-yn-1-yl aniline share structural similarities with dec-2-ynyl 7-cyclopropylheptanoate.
Cyclopropyl derivatives: Compounds like cyclopropylmethyl ketone and cyclopropylcarbinol also exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of an alkyne group and a cyclopropyl group within the same molecule. This structural feature imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58322-60-4 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
dec-2-ynyl 7-cyclopropylheptanoate |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-10-13-18-22-20(21)15-12-9-8-11-14-19-16-17-19/h19H,2-9,11-12,14-18H2,1H3 |
Clé InChI |
GRFYDLWKWKLTHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCOC(=O)CCCCCCC1CC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)

![7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)


![1-[4-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8514245.png)




![(3,5-dichlorophenyl)methyl 2-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B8514292.png)


